An In-depth Technical Guide to the Physical Properties of (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol
An In-depth Technical Guide to the Physical Properties of (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol is a chiral pyrrolidine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. Its rigid, stereochemically defined structure, featuring a benzyl-protected amine, a primary alcohol, and a secondary alcohol, makes it an attractive starting material for the synthesis of complex molecules, including pharmaceutical agents and chiral ligands. The precise spatial arrangement of its functional groups is crucial for its application in asymmetric synthesis and for achieving desired pharmacological activities.[1] This guide provides a comprehensive overview of the key physical properties of this compound, offering both reported data and predictive insights based on its molecular structure. Furthermore, it outlines detailed, field-proven methodologies for the experimental determination of these properties, ensuring scientific integrity and reproducibility in a research and development setting.
Molecular Structure and Key Physicochemical Identifiers
The structural integrity and purity of (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol are fundamental to its application. The following table summarizes its key identifiers and structural information.
| Identifier | Value | Source(s) |
| IUPAC Name | ((3R,4R)-1-benzyl-4-hydroxypyrrolidin-3-yl)methanol | N/A |
| CAS Number | 253129-03-2 | |
| Molecular Formula | C₁₂H₁₇NO₂ | |
| Molecular Weight | 207.27 g/mol | |
| Appearance | White to light yellow or light orange powder/crystal | |
| Purity | >96.0% (GC) |
Core Physical Properties: A Detailed Examination
The physical properties of a compound are critical in determining its handling, processing, and application in various chemical transformations and formulations. This section delves into the essential physical characteristics of (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol.
Melting Point
The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting point range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.[2]
| Property | Reported Value | Predicted Value | Source(s) |
| Melting Point | 70 °C | N/A |
Causality Behind Experimental Choices: The determination of a sharp melting point is paramount in the initial characterization of a newly synthesized batch of a compound. It serves as a rapid and cost-effective quality control measure. The choice of a capillary-based method, as described below, is a standard and reliable technique in organic chemistry labs.
This protocol outlines the standard capillary method for determining the melting point of a solid organic compound.
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Caption: Workflow for Melting Point Determination.
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Sample Preparation: A small amount of (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol is placed on a clean, dry watch glass and crushed into a fine powder using a spatula.
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Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.
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Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.
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Heating and Observation: The apparatus is heated at a moderate rate until the temperature is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.
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Data Recording: The temperature at which the first drop of liquid is observed is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The recorded melting point should be reported as a range.
Boiling Point and Density
While the melting point is experimentally determined for this solid compound, the boiling point and density are often predicted using computational models, especially for non-volatile solids.
| Property | Predicted Value | Source(s) |
| Boiling Point | 336.7 ± 32.0 °C | N/A |
| Density | 1.193 ± 0.06 g/cm³ | N/A |
Note: These values are predictions and should be used as estimates. Experimental determination of the boiling point would require vacuum distillation to prevent decomposition.
Optical Rotation
As a chiral molecule, (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol rotates the plane of polarized light. The specific rotation is a characteristic physical constant for a chiral compound and is a measure of its enantiomeric purity.
| Property | Reported Value |
| Specific Rotation [α]20D | +28.0 to +37.0° (c=1, methanol) |
Causality Behind Experimental Choices: The specific rotation is a critical parameter for confirming the stereochemical identity and purity of a chiral compound. The choice of solvent and concentration is crucial as these factors can influence the magnitude and even the sign of the optical rotation. Methanol is a common polar solvent for this type of measurement.
This protocol describes the standard procedure for measuring the specific rotation of a chiral compound using a polarimeter.
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Caption: Workflow for Specific Rotation Measurement.
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Solution Preparation: Accurately weigh approximately 100 mg of (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol and dissolve it in methanol in a 10 mL volumetric flask. Ensure the final concentration (c) is precisely known in g/mL.
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Instrument Calibration: Calibrate the polarimeter to zero using a blank cell filled with methanol.
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Sample Measurement: Rinse and fill the polarimeter cell (of a known path length, l, in decimeters) with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).
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Calculation of Specific Rotation: Calculate the specific rotation using the Biot's law formula: [α]Tλ = α / (l × c) where:
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[α] is the specific rotation
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T is the temperature in degrees Celsius
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λ is the wavelength of light (usually the sodium D-line, 589 nm)
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α is the observed rotation in degrees
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l is the path length of the polarimeter tube in decimeters (dm)
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c is the concentration of the solution in g/mL
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Solubility Profile (Predicted)
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to slightly soluble | The polar hydroxyl groups can engage in hydrogen bonding with water, but the nonpolar benzyl and pyrrolidine backbone may limit extensive solubility. |
| Methanol, Ethanol | Soluble | These polar protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule. |
| Ethyl Acetate | Moderately soluble | A polar aprotic solvent that can interact with the polar groups of the molecule. |
| Dichloromethane | Moderately soluble | The nonpolar regions of the molecule will interact favorably with this solvent. |
| Hexane | Insoluble to sparingly soluble | The high polarity from the hydroxyl groups will likely make it immiscible with nonpolar aliphatic solvents. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
This protocol provides a general method for assessing the solubility of a compound in various solvents.
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Caption: Workflow for Qualitative Solubility Testing.
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Sample Preparation: Into a series of small, dry test tubes, place a pre-weighed amount of (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol (e.g., 10 mg).
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Solvent Addition: To each test tube, add a measured volume (e.g., 1 mL) of a different solvent from the list above.
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Mixing: Vigorously agitate each test tube using a vortex mixer for 1-2 minutes.
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Observation and Classification: After mixing, allow the tubes to stand and observe.
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Soluble: The solid completely dissolves, and the solution is clear.
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Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
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Insoluble: The solid does not appear to dissolve at all.
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Predicted Spectral Properties
Spectroscopic data is indispensable for the structural elucidation and confirmation of a molecule's identity. While experimental spectra for (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol are not publicly available, the following sections describe the expected key features in its NMR, IR, and Mass spectra based on its known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the chirality of the molecule and the diastereotopic nature of some protons. Key expected signals include:
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A multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the protons of the benzyl group.
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A singlet or AB quartet for the benzylic methylene protons (CH₂-Ph).
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A series of multiplets in the aliphatic region for the pyrrolidine ring protons and the hydroxymethyl protons. The protons attached to the stereocenters (C3 and C4) will likely show complex splitting patterns.
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Broad singlets for the hydroxyl protons (-OH), which may be exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum should display 12 distinct signals corresponding to the 12 carbon atoms in the molecule. Key expected chemical shifts include:
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Signals in the aromatic region (~127-138 ppm) for the benzyl group carbons.
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A signal for the benzylic carbon (~60 ppm).
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Signals for the carbons of the pyrrolidine ring, with those bearing hydroxyl groups shifted downfield.
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A signal for the hydroxymethyl carbon (~65 ppm).
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Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch | 3200-3600 | Broad |
| C-H Stretch (sp³) | 2850-3000 | Medium to Strong |
| C-H Stretch (sp²) | 3000-3100 | Medium |
| C=C Stretch (aromatic) | 1450-1600 | Medium, multiple bands |
| C-O Stretch | 1000-1260 | Strong |
| C-N Stretch | 1020-1250 | Medium |
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 207. Key fragmentation patterns would likely involve the loss of the benzyl group (m/z 91) or the hydroxymethyl group (m/z 31). The fragmentation of the pyrrolidine ring would also produce characteristic ions.
Conclusion
(3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol is a valuable chiral building block with a well-defined set of physical properties that are critical to its application in research and development. This guide has provided a detailed overview of its known and predicted physical characteristics, along with standardized protocols for their experimental verification. A thorough understanding and accurate determination of these properties are essential for ensuring the quality, consistency, and successful application of this compound in the synthesis of novel chemical entities.
References
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Mastering Organic Synthesis with (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol. [Link]
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Melting Point Determination - SSERC. [Link]
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Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. [Link]
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Solubility of Organic Compounds - University of Toronto. [Link]
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Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. [Link]
